Herniariasaponin 3
Description
It is cataloged with the product code T125742 and CAS number 155179-16-1 . Herniariasaponin 3 is derived from Herniaria species, which are traditionally investigated for their bioactive properties, including anti-inflammatory and hypocholesterolemic effects .
Properties
Molecular Formula |
C62H96O31 |
|---|---|
Molecular Weight |
1337.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(2S,3R,4S,6aR,6bS,8aS,12aS,14bR)-8a-[(2S,3R,4S,5S,6R)-5-acetyloxy-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxycarbonyl-4-carboxy-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C62H96O31/c1-22-32(67)44(88-50-39(74)35(70)33(68)28(20-63)86-50)42(77)53(83-22)91-47-46(90-51-40(75)36(71)34(69)29(21-64)87-51)43(85-24(3)65)23(2)84-54(47)93-56(82)62-16-14-57(4,5)18-26(62)25-10-11-30-58(6)19-27(66)48(92-52-41(76)37(72)38(73)45(89-52)49(78)79)61(9,55(80)81)31(58)12-13-60(30,8)59(25,7)15-17-62/h10,22-23,26-48,50-54,63-64,66-77H,11-21H2,1-9H3,(H,78,79)(H,80,81)/t22-,23+,26-,27-,28+,29+,30?,31?,32-,33+,34+,35-,36-,37-,38-,39+,40+,41+,42+,43-,44+,45-,46-,47+,48-,50-,51-,52-,53-,54-,58+,59+,60+,61-,62-/m0/s1 |
InChI Key |
UJWCQKVQESVVNY-HSGUXQHDSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC(=O)[C@@]34CC[C@@]5(C(=CCC6[C@]5(CCC7[C@@]6(C[C@@H]([C@@H]([C@@]7(C)C(=O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)C(=O)O)O)O)O)O)C)C)[C@@H]3CC(CC4)(C)C)C)C)OC(=O)C)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4)C)(CCC7C6(CC(C(C7(C)C(=O)O)OC8C(C(C(C(O8)C(=O)O)O)O)O)O)C)C)(C)C)C)OC(=O)C)OC9C(C(C(C(O9)CO)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Differences
Herniariasaponin 3 is part of a structurally diverse group of saponins. Key structural distinctions among related compounds include:
- Aglycone backbone : Herniariasaponin H (CAS: unlisted) contains medicagenic acid as its aglycone, which features a hydroxy group at C-2 and a hydroxycarbonyl group at C-24, distinguishing it from hederagenin (found in hederacoside C) . This compound’s aglycone remains unspecified but is presumed to share similarities with medicagenic acid due to its classification.
- Sugar moieties: Herniariasaponin H has seven sugar units, including apiose, making it the largest known saponin in the Herniaria family . In contrast, Herniariasaponin G (CAS: unlisted) contains six sugars, and Herniaria saponin A (from H. fontanesii) has a simpler glycosylation pattern . This compound’s sugar configuration is undocumented, limiting direct structural comparisons.
Metabolic Pathways
Herniariasaponin H undergoes stepwise deglycosylation during gastrointestinal biotransformation, yielding intermediates and the aglycone medicagenic acid (m/z 501.3213) . This pathway, validated via high-resolution mass spectrometry (HR-MS) and metabolic profiling, highlights its susceptibility to enzymatic hydrolysis. This compound’s metabolic fate is uncharacterized, though analogous degradation mechanisms are plausible given its structural kinship .
Data Table: Comparative Overview
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